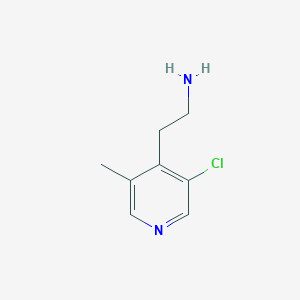
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 3rd position and a methyl group at the 5th position of the pyridine ring, with an ethanamine side chain attached to the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to introduce the ethanamine side chain.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring contribute to its binding affinity and specificity. The ethanamine side chain allows for interactions with amino acid residues in the active site of enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thioethanamine:
Uniqueness
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of a chloro group and a methyl group on the pyridine ring, along with the ethanamine side chain, makes it a versatile intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
2-(3-chloro-5-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-11-5-8(9)7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
Clave InChI |
ZLZOPJPBAOBQOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


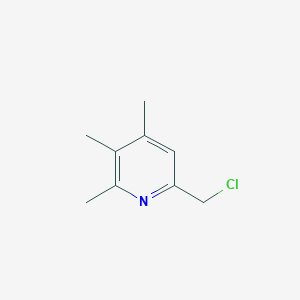
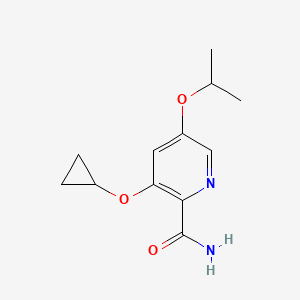
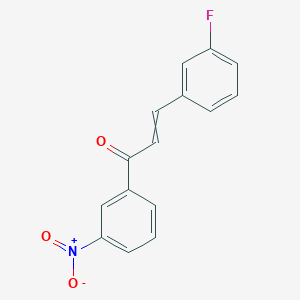
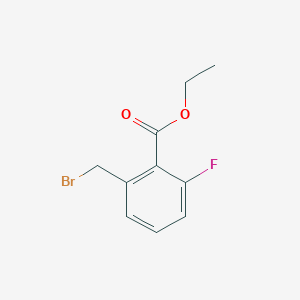
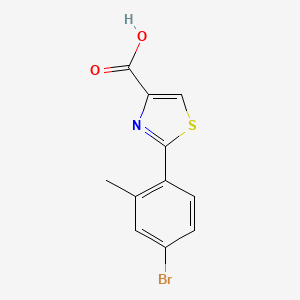
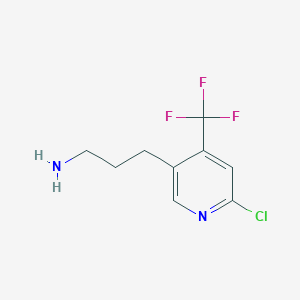

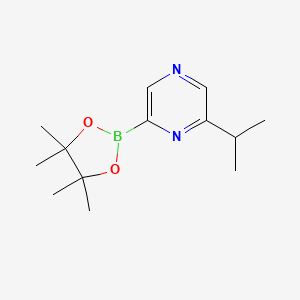
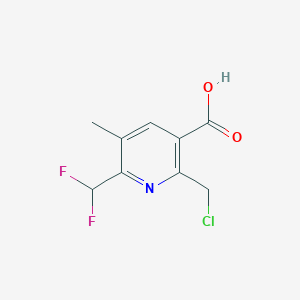
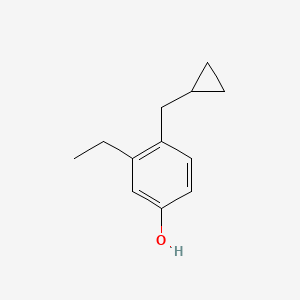
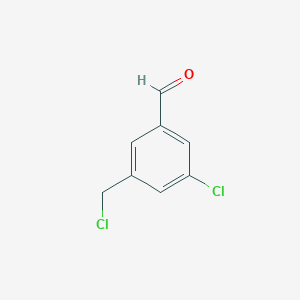
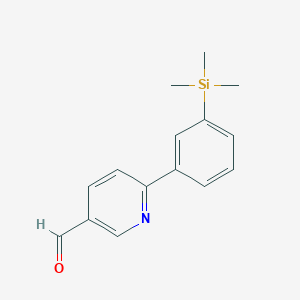
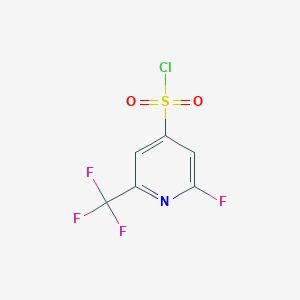
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14853565.png)
